molecular formula C10H7F3O4 B1624259 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid CAS No. 207804-91-9

2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1624259
M. Wt: 248.15 g/mol
InChI Key: MGLYNUWGGMOQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . This synthesis involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF₃CN) . The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization. The synthetic utility of the resulting products has been demonstrated via gram-scale synthesis .


Molecular Structure Analysis

The molecular formula of 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid is C₉H₇F₃O₂S . It consists of a benzene ring substituted with a carboxymethyl group and a trifluoromethyl group. The trifluoromethyl group imparts unique electronic properties to the molecule, affecting its reactivity and interactions with other compounds .

Scientific Research Applications

Synthesis and Derivatives

  • The trifluoromethylation of benzoic acids, including derivatives similar to 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid, is important for preparing aryl trifluoromethyl ketones. These compounds are valuable in various chemical syntheses (Liu et al., 2021).
  • Benzoic acid and its derivatives are used as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals due to their antibacterial and antifungal properties (del Olmo et al., 2017).

Chemical Properties and Reactions

  • Methods for synthesizing carboxylic esters and lactones use benzoic anhydride with electron withdrawing substituents, a category into which 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid falls. These methods are enhanced by Lewis acid catalysts (Shiina, 2004).
  • Benzoic acid derivatives are involved in selective oxidation processes, such as the transformation of 5-hydroxymethylfurfural into 2, 5-diformylfuran, demonstrating their catalytic abilities (Li et al., 2017).

Environmental and Biological Interactions

  • The catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives is an environmentally friendly method, highlighting the potential for green chemistry applications (Wang et al., 2017).
  • Metal-organic frameworks based on benzoic acid derivatives, like 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid, can form high-dimensional frameworks with unique properties useful in material science (Yang et al., 2015).

Luminescence and Photophysical Properties

  • Lanthanide-based coordination polymers assembled from derivatives of benzoic acids exhibit significant photophysical properties, relevant in the field of luminescent materials (Sivakumar et al., 2011).

properties

IUPAC Name

2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c11-10(12,13)6-2-1-5(3-8(14)15)7(4-6)9(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLYNUWGGMOQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445784
Record name 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid

CAS RN

207804-91-9
Record name 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid

Citations

For This Compound
2
Citations
J Zhu, R Li, Y Su, P Gu - The Journal of Organic Chemistry, 2019 - ACS Publications
Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters was explored. The reaction proceeded through the nucleophilic attack of the organic azide onto a …
Number of citations: 9 pubs.acs.org
CA Kalnmals - 2019 - search.proquest.com
Carbon-carbon and carbon-nitrogen bonds are prevalent motifs in fine chemicals and biologically active molecules and as a result, the invention of new methods for forming these …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.